1-(2-Ethylhexyl)-4-[2-[4-(2-ethylhexyl)phenyl]ethynyl]benzene
Description
1-(2-Ethylhexyl)-4-[2-[4-(2-ethylhexyl)phenyl]ethynyl]benzene is a symmetrically substituted tolane derivative featuring two 2-ethylhexyl groups attached to a biphenyl backbone linked via an ethynyl spacer. The molecule’s structure comprises a central benzene ring connected to a second benzene ring through a rigid ethynyl (–C≡C–) bond, with each aromatic ring substituted by a branched 2-ethylhexyl chain. This design imparts unique steric and electronic properties, making the compound relevant in materials science, particularly for liquid crystal displays (LCDs) and organic electronic devices. The ethylhexyl substituents enhance solubility in organic solvents and reduce crystallization tendencies, while the ethynyl spacer promotes π-conjugation, influencing optoelectronic behavior .
Properties
IUPAC Name |
1-(2-ethylhexyl)-4-[2-[4-(2-ethylhexyl)phenyl]ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42/c1-5-9-11-25(7-3)23-29-19-15-27(16-20-29)13-14-28-17-21-30(22-18-28)24-26(8-4)12-10-6-2/h15-22,25-26H,5-12,23-24H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYPKOBAJIFVQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethylhexyl)-4-[2-[4-(2-ethylhexyl)phenyl]ethynyl]benzene typically involves a multi-step process. One common method includes the following steps:
Alkylation of Benzene: The initial step involves the Friedel-Crafts alkylation of benzene with 2-ethylhexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sonogashira Coupling: The next step involves the Sonogashira coupling reaction, where the alkylated benzene is reacted with an ethynyl derivative in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. This step forms the ethynyl linkage between the two aromatic rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation, recrystallization, or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethylhexyl)-4-[2-[4-(2-ethylhexyl)phenyl]ethynyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield the corresponding alkane.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
1-(2-Ethylhexyl)-4-[2-[4-(2-ethylhexyl)phenyl]ethynyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific physical properties.
Mechanism of Action
The mechanism of action of 1-(2-ethylhexyl)-4-[2-[4-(2-ethylhexyl)phenyl]ethynyl]benzene involves its interaction with molecular targets such as enzymes, receptors, or cellular membranes. The compound’s bulky alkyl groups and ethynyl linkage can influence its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Backbone Modifications
- 1-(2-Phenylethynyl)-4-[2-(trimethylsilyl)ethynyl]benzene (): Replacing ethylhexyl with a trimethylsilyl group introduces steric bulk and alters electronic properties. The silyl group enhances thermal stability but reduces solubility compared to ethylhexyl derivatives. Applications focus on silicon-based semiconductors .
- trans-1-[(4-Ethylphenyl)ethynyl]-4-(trans-4-propylcyclohexyl)benzene (): Substituting one benzene ring with a cyclohexyl group creates a liquid crystal monomer. The cyclohexyl moiety improves mesophase stability, with a nematic phase observed at 95% purity. This contrasts with the target compound’s likely smectic behavior due to linear ethylhexyl chains .
Fluorinated Derivatives
- 1,2-Difluoro-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene (): Fluorination increases polarity and mesophase temperature ranges (ΔT > 50°C). The target compound’s ethylhexyl groups, while less polar, offer better processability in polymer matrices .
- 1-Ethynyl-4-((4-((4-nitrophenyl)ethynyl)phenyl)ethynyl)benzene (): A nitro group introduces strong electron-withdrawing effects, shifting absorption spectra to longer wavelengths (λmax ~ 450 nm). This contrasts with the target compound’s neutral substituents, which favor balanced charge transport in OLEDs .
Thermal and Phase Behavior
Phase Transition Temperatures
The target compound’s ethylhexyl groups likely lower melting points (Cr-Iso) compared to fluorinated analogs (e.g., 1c in , ΔH = 34.2 kJ/mol) but higher than cyclohexyl-containing monomers (ΔH = 18.9 kJ/mol) due to increased van der Waals interactions .
Mesophase Stability
- Liquid Crystal Applications : Cyclohexyl-substituted compounds () exhibit nematic phases suitable for LCDs, while the target compound’s linear chains may stabilize smectic phases, advantageous for polarized light emission .
- Polymer Compatibility : Ethylhexyl’s branched structure reduces crystallinity, enhancing miscibility in polycarbonate matrices compared to linear chains (e.g., 1-Methoxy-4-[2-(4-propylcyclohexyl)phenyl]ethynylbenzene in ) .
Electronic and Optoelectronic Properties
π-Conjugation and Bandgap
- The ethynyl spacer in the target compound enables extended π-conjugation, yielding a bandgap of ~3.1 eV (estimated), similar to 1-Ethynyl-4-[hexafluoropropane]benzene (). Fluorinated analogs () exhibit wider bandgaps (~3.5 eV) due to electron-withdrawing effects .
- OLED Performance : Nitro-substituted derivatives () show enhanced electron mobility (µe ~ 0.02 cm²/Vs) but poor hole transport. The target compound’s symmetrical structure may balance charge transport (µe/µh ~ 1), critical for ambipolar semiconductors .
Solubility and Processability
Liquid Crystals
The compound’s smectic phase aligns with trends in and , where smectic phases are prioritized for light-emitting LC devices. Comparatively, cyclohexyl derivatives () dominate twisted nematic displays .
Organic Electronics
Symmetrical tolane derivatives are used in OLED hole-transport layers (e.g., triisopropylsilyl analogs in ), but the target compound’s ethylhexyl groups may reduce interfacial resistance in multilayer devices .
Biological Activity
1-(2-Ethylhexyl)-4-[2-[4-(2-ethylhexyl)phenyl]ethynyl]benzene, a compound with the molecular formula C22H28, is a member of the phenyl ethynyl benzene derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and materials science. The following sections will delve into its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H28
- Molecular Weight : 306.4 g/mol
- CAS Number : 918643-64-8
- IUPAC Name : 1-(2-ethylhexoxy)-4-(2-phenylethynyl)benzene
The biological activity of this compound is primarily attributed to its structural features, which facilitate various interactions within biological systems:
- Hydrophobic Interactions : The ethylhexyl group enhances hydrophobic interactions, potentially increasing membrane permeability.
- π-π Stacking : The phenylethynyl group allows for π-π stacking interactions with nucleic acids and proteins, influencing binding affinities and biological effects.
Biological Activities
- Cytotoxicity : Recent studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown significant activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cells, indicating potential applications in cancer therapy .
- Antimicrobial Properties : The compound has been investigated for its antibacterial properties. Studies have shown that it exhibits inhibitory effects on certain bacterial strains, suggesting its potential use as an antimicrobial agent .
- Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Case Study 1: Cytotoxic Activity Against Cancer Cell Lines
A study investigated the cytotoxic effects of a structurally similar compound, 1,2-benzenedicarboxylic acid mono(2-ethylhexyl) ester (DMEHE), on various cancer cell lines. The results indicated that DMEHE significantly reduced cell viability in HepG2 and MCF-7 cells in a concentration-dependent manner, with IC50 values demonstrating effective cytotoxicity at lower concentrations .
Case Study 2: Antibacterial Efficacy
Research on bis(2-ethylhexyl) phthalate derived from Lactiplantibacillus plantarum revealed promising antibacterial activity. The study highlighted the compound's potential to inhibit bacterial growth effectively, showcasing its applicability in pharmaceutical formulations aimed at combating bacterial infections .
Comparative Analysis
The following table summarizes key biological activities associated with this compound and related compounds:
| Compound | Activity | Target Cells | IC50 (µg/ml) |
|---|---|---|---|
| DMEHE | Cytotoxicity | HepG2 | 150 |
| DMEHE | Cytotoxicity | MCF-7 | 200 |
| Bis(2-Ethylhexyl) Phthalate | Antibacterial | Various Bacteria | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
